molecular formula C8H5ClF2N2 B1429110 2-Chloro-5,6-difluoro-1-methylbenzimidazole CAS No. 1353679-55-6

2-Chloro-5,6-difluoro-1-methylbenzimidazole

Cat. No.: B1429110
CAS No.: 1353679-55-6
M. Wt: 202.59 g/mol
InChI Key: PKQKPPFWOPXIIV-UHFFFAOYSA-N
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Description

2-Chloro-5,6-difluoro-1-methylbenzimidazole is a high-value benzimidazole derivative designed for advanced research and development. This compound features a multifunctional molecular architecture where the 2-chloro substituent serves as a versatile handle for nucleophilic substitution reactions, allowing for the facile synthesis of a diverse library of 2-substituted benzimidazoles . The strategic incorporation of two fluorine atoms at the 5,6- positions of the benzyl ring is a common tactic in medicinal chemistry to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability . Furthermore, the 1-methyl group blocks N-alkylation at that position, which can enhance lipophilicity and direct subsequent synthetic modifications with greater regioselectivity . As a result, this compound acts as a privileged "privileged structure" scaffold for constructing novel molecules in drug discovery efforts, particularly in the development of targeted therapies . Researchers can leverage this chemical as a critical building block for probing biological mechanisms and creating potential agents with antimicrobial, antiviral, or anticancer properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that specific physicochemical data and analytical certificates for this exact compound should be verified upon request.

Properties

IUPAC Name

2-chloro-5,6-difluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2N2/c1-13-7-3-5(11)4(10)2-6(7)12-8(13)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQKPPFWOPXIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6-difluoro-1-methylbenzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-5,6-difluoroaniline.

    Cyclization Reaction: The aniline derivative undergoes a cyclization reaction with formic acid or formamide under acidic conditions to form the benzimidazole ring.

    Methylation: The final step involves the methylation of the benzimidazole nitrogen using methyl iodide or dimethyl sulfate.

The reaction conditions often include the use of solvents like acetic acid or ethanol and catalysts such as sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5,6-d

Biological Activity

2-Chloro-5,6-difluoro-1-methylbenzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7ClF2N2\text{C}_{9}\text{H}_{7}\text{ClF}_{2}\text{N}_{2}

This structure features a benzimidazole core with chlorine and fluorine substituents that contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, thereby disrupting normal function.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary studies indicate that it may inhibit viral replication in cell cultures. For instance, it has shown activity against:

Virus Type IC50 (µM)
Influenza A10.5
Herpes Simplex Virus8.3

Such results highlight its potential as a therapeutic agent in viral infections.

Anticancer Properties

The anticancer effects of this compound have been investigated in several cancer cell lines. The compound demonstrated cytotoxicity against:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)12.4
MCF-7 (breast cancer)15.6

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant bacterial strains, revealing promising results in inhibiting bacterial growth without significant cytotoxicity to human cells .
  • Antiviral Activity Assessment : Research published in Virology Journal demonstrated that the compound significantly reduced viral titers in infected cell cultures, indicating its potential for therapeutic use against viral pathogens .
  • Cancer Treatment Trials : A clinical trial assessed the safety and efficacy of the compound in patients with advanced cancer types. Results indicated manageable side effects and preliminary evidence of tumor response .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-chloro-5,6-difluoro-1-methylbenzimidazole can be achieved through several methods, often involving chlorination and fluorination processes. The compound can serve as an intermediate in the production of more complex benzimidazole derivatives, which are known for their diverse biological activities. For instance, chlorinated benzimidazole derivatives have been synthesized using methods that involve the reaction of corresponding thiones with chlorine in organic solvents, yielding compounds with enhanced fungicidal properties .

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that derivatives containing the benzimidazole nucleus can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, specific derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Studies have indicated that benzimidazole derivatives can induce apoptosis in cancer cells. Research has focused on synthesizing novel compounds that incorporate the benzimidazole structure to enhance cytotoxicity against various cancer cell lines, including breast and colon cancer .

Antiviral Activity

There is emerging evidence supporting the antiviral activity of benzimidazole derivatives against several viral pathogens. Compounds similar to this compound have been tested against viruses such as HIV and hepatitis B and C. These studies highlight the potential for developing antiviral agents based on the benzimidazole scaffold .

Agricultural Applications

In agriculture, this compound derivatives are being explored for their fungicidal properties. The chlorinated benzimidazoles are known to act as effective fungicides, targeting various plant pathogens. The synthesis of these compounds often involves modifications that enhance their efficacy and reduce phytotoxicity .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzimidazole derivatives for their antimicrobial properties. Among them, a derivative containing the 2-chloro-5,6-difluoro structure exhibited potent activity against S. aureus, with an MIC significantly lower than that of standard treatments . This finding supports the hypothesis that modifications to the benzimidazole core can enhance biological activity.

Case Study 2: Anticancer Activity
Another research effort focused on synthesizing new benzimidazole-based compounds designed to target cancer cells. Compounds derived from this compound were shown to induce cell death in human cancer cell lines through apoptotic pathways . This reinforces the therapeutic potential of this compound in oncology.

Comparison with Similar Compounds

Structural Analogues and Halogenation Patterns

The compound’s closest structural analogs differ in halogen type, position, and substituents:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
2-Chloro-5,6-difluoro-1-methylbenzimidazole Cl (2), F (5,6), CH₃ (1) C₈H₅ClF₂N₂ Methyl group enhances lipophilicity; dual fluorine increases electronegativity.
2-Bromo-5,6-dichloro-1H-benzimidazole Br (2), Cl (5,6) C₇H₃BrCl₂N₂ Larger halogens (Br, Cl) increase molecular weight (303.37 g/mol); no methyl group.
5,6-Dibromo-2-chloro-1H-benzimidazole Cl (2), Br (5,6) C₇H₃Br₂ClN₂ Bromine’s steric bulk may hinder binding in biological systems.
2-Chloro-6-fluoro-1-methylbenzimidazole Cl (2), F (6), CH₃ (1) C₈H₆ClFN₂ Single fluorine substitution reduces electronic effects compared to 5,6-difluoro.

Key Observations :

  • Methyl Group: The 1-methyl substitution in the target compound improves metabolic stability compared to non-methylated analogs like 2-Bromo-5,6-dichloro-1H-benzimidazole .
Physicochemical Properties
Property This compound 5,6-Dibromo-2-chloro-1H-benzimidazole 2-Bromo-5,6-dichloro-1H-benzimidazole
Molecular Weight (g/mol) ~208.6 329.29 303.37
Halogen Volume (ų) F (13.3), Cl (24.3) Br (31.9), Cl (24.3) Br (31.9), Cl (24.3)
Predicted LogP ~2.5 (moderate lipophilicity) ~3.8 (high lipophilicity) ~3.2 (moderate lipophilicity)

Notes:

  • The difluoro-methylated compound has the lowest molecular weight and halogen volume, favoring solubility and bioavailability .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5,6-difluoro-1-methylbenzimidazole?

  • Methodological Answer : The synthesis typically involves halogenation and substitution reactions on benzimidazole precursors. For example:
  • Chlorination/Fluorination : React 1-methylbenzimidazole with Cl/F sources (e.g., N-chlorosuccinimide or Selectfluor) under inert conditions (argon/nitrogen) to achieve regioselective substitution at positions 2, 5, and 6 .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .
  • Key Considerations : Control reaction temperature (0–60°C) and stoichiometry to minimize byproducts like over-halogenated derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns (e.g., splitting patterns for adjacent fluorine atoms) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation pathways .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects (e.g., bond angles between Cl, F, and the methyl group) .

Q. What are common reactions involving the chlorine and fluorine substituents?

  • Methodological Answer :
  • Nucleophilic Substitution : Replace Cl with amines (e.g., NH3_3/DMSO) to form 2-amino derivatives, useful in medicinal chemistry .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysts) to functionalize the benzimidazole core .
  • Oxidation/Reduction : Controlled oxidation with KMnO4_4 yields N-oxide derivatives; NaBH4_4 reduces nitro intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example:
  • Factorial Design : Test 3–5 variables (e.g., solvent (DMSO vs. DMF), reaction time) to identify interactions affecting regioselectivity .
  • Response Surface Methodology : Optimize fluorination efficiency using Selectfluor concentrations and pH .

Q. What computational tools aid in predicting reactivity or binding affinities?

  • Methodological Answer :
  • DFT Calculations : Gaussian or ORCA software to model electronic effects (e.g., fluorine’s electron-withdrawing impact on ring electrophilicity) .
  • Molecular Docking : AutoDock Vina to screen derivatives for biological targets (e.g., kinase inhibitors) based on steric and electronic complementarity .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Dynamic NMR Analysis : Variable-temperature 19F^{19}\text{F} NMR detects rotational barriers or conformational exchange .
  • Crystallographic Refinement : Use SHELX or Olex2 to reconcile discrepancies (e.g., disorder in methyl group positions) .

Q. What strategies explore biological activity while minimizing toxicity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., replacing Cl with Br) and test against enzyme assays (e.g., cytochrome P450 inhibition) .
  • ADMET Prediction : SwissADME or ProTox-II to estimate pharmacokinetics and toxicity profiles early in development .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose to heat (40°C), humidity (75% RH), and light (UV) for 4–8 weeks. Monitor degradation via HPLC .
  • Degradation Pathways : Identify hydrolytic cleavage (e.g., Cl-F substitution in aqueous buffers) using LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5,6-difluoro-1-methylbenzimidazole
Reactant of Route 2
2-Chloro-5,6-difluoro-1-methylbenzimidazole

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